molecular formula C14H13N5O2S B14095468 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B14095468
M. Wt: 315.35 g/mol
InChI Key: BKIOWLGZEDQJTL-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thiadiazole ring, a pyrazole ring, and a carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole and pyrazole rings, followed by the introduction of the carboxamide group. Common reagents used in these reactions include hydrazine derivatives, ethyl esters, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Purification techniques, such as crystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C14H13N5O2S/c1-2-12-18-19-14(22-12)15-13(21)10-7-9(16-17-10)8-5-3-4-6-11(8)20/h3-7,20H,2H2,1H3,(H,16,17)(H,15,19,21)

InChI Key

BKIOWLGZEDQJTL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3O

Origin of Product

United States

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